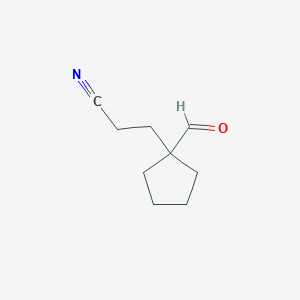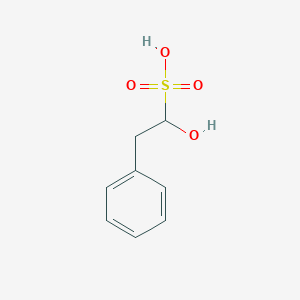
2,5-Bis(4-methylphenoxy)cyclohexane-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(4-methylphenoxy)cyclohexane-1,4-dione is an organic compound with the molecular formula C20H20O4 It is characterized by the presence of two 4-methylphenoxy groups attached to a cyclohexane-1,4-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-methylphenoxy)cyclohexane-1,4-dione typically involves the reaction of 2,5-dihydroxycyclohexane-1,4-dione with 4-methylphenol in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(4-methylphenoxy)cyclohexane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione groups to diol groups.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Cyclohexane-1,4-diol derivatives.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2,5-Bis(4-methylphenoxy)cyclohexane-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(4-methylphenoxy)cyclohexane-1,4-dione involves its interaction with various molecular targets and pathways. The compound’s phenoxy groups can participate in hydrogen bonding and π-π interactions, influencing its biological activity. The dione core can undergo redox reactions, contributing to its potential as an antioxidant .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(trifluoroacetyl)cyclohexane-1,4-dione: Similar in structure but contains trifluoroacetyl groups instead of methylphenoxy groups.
2,5-Bis(4-methoxyphenoxy)cyclohexane-1,4-dione: Contains methoxy groups instead of methyl groups.
Uniqueness
2,5-Bis(4-methylphenoxy)cyclohexane-1,4-dione is unique due to its specific combination of phenoxy and dione groups, which impart distinct chemical and physical properties
Propiedades
Número CAS |
64011-60-5 |
|---|---|
Fórmula molecular |
C20H20O4 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
2,5-bis(4-methylphenoxy)cyclohexane-1,4-dione |
InChI |
InChI=1S/C20H20O4/c1-13-3-7-15(8-4-13)23-19-11-18(22)20(12-17(19)21)24-16-9-5-14(2)6-10-16/h3-10,19-20H,11-12H2,1-2H3 |
Clave InChI |
TUQHFOIYOQNQOA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OC2CC(=O)C(CC2=O)OC3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


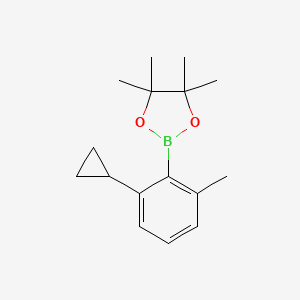
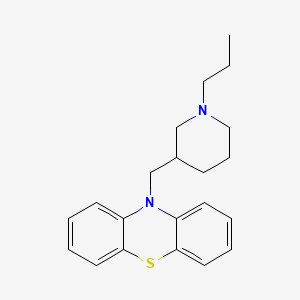

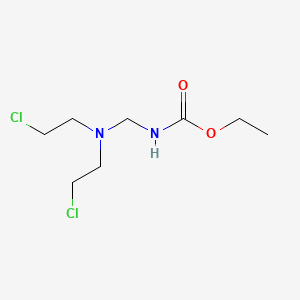
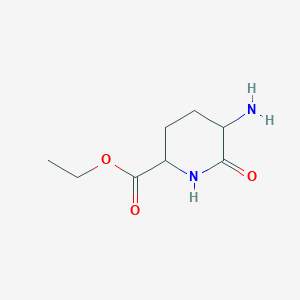

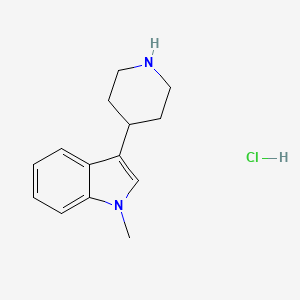
![4-Chloro-6-(6-methoxy-5-methyl-pyridin-3-yl)-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine](/img/structure/B13942898.png)
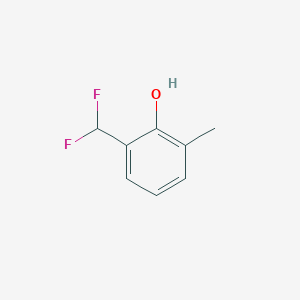
![5-Chloro-2-({[(2-chloro-5-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13942905.png)
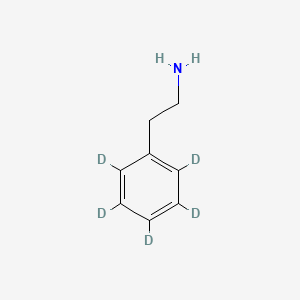
![1-[2-(4-Methoxy-phenoxy)-ethyl]-1h-indole-4-carboxylic acid](/img/structure/B13942918.png)
